molecular formula C10H19ClN2O2 B2728928 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2460754-49-6

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

Cat. No.: B2728928
CAS No.: 2460754-49-6
M. Wt: 234.72
InChI Key: NERCWMRVENWRSC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl It is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazolidinone Formation: The oxazolidinone ring is formed by reacting the piperidine derivative with a carbonyl compound, such as an isocyanate or carbamate, under controlled conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple stages, ensuring high purity and yield.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

Medically, derivatives of oxazolidinones are known for their antibacterial properties. This compound is investigated for its potential use in developing new antibiotics.

Industry

In the industrial sector, it is used in the synthesis of polymers and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-oxazolidinone: Lacks the piperidine ring, making it less versatile in biological applications.

    3-Piperidin-4-yl-1,3-oxazolidin-2-one: Similar structure but without the dimethyl substitution, affecting its chemical reactivity and biological activity.

Uniqueness

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride is unique due to the presence of both the piperidine and oxazolidinone rings, along with the dimethyl substitution. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research.

Properties

IUPAC Name

5,5-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2)7-12(9(13)14-10)8-3-5-11-6-4-8;/h8,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERCWMRVENWRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460754-49-6
Record name 5,5-dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
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